molecular formula C8H9BrN2O B2382934 2-Bromo-N,N-dimethylnicotinamide CAS No. 1433965-43-5

2-Bromo-N,N-dimethylnicotinamide

カタログ番号: B2382934
CAS番号: 1433965-43-5
分子量: 229.077
InChIキー: XLLFOYLOXZNGKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)

準備方法

The synthesis of 2-Bromo-N,N-dimethylnicotinamide typically involves the bromination of N,N-dimethylnicotinamide. One common method includes the reaction of N,N-dimethylnicotinamide with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the nicotinamide ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

2-Bromo-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

2-Bromo-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives such as:

  • 2-Chloro-N,N-dimethylnicotinamide
  • 2-Iodo-N,N-dimethylnicotinamide
  • N,N-Dimethylnicotinamide

These compounds share a similar core structure but differ in the halogen substituent at the 2-position. The presence of different halogens can influence their reactivity, biological activity, and physical properties. For example, the bromine atom in this compound may confer unique reactivity patterns compared to its chloro or iodo counterparts .

生物活性

2-Bromo-N,N-dimethylnicotinamide is a chemical compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a brominated derivative of nicotinamide. Its molecular formula is C8H10BrN, and it possesses a bromine atom at the 2-position of the nicotinamide ring. This structure is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. As a nicotinamide derivative, it may modulate pathways involved in cellular signaling and metabolism. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Modulation of Gene Expression : It can influence gene expression related to inflammatory responses and cell proliferation.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anti-inflammatory Activity : Studies suggest it may act as an IL-17 modulator, which is crucial in inflammatory diseases .
  • Antitumor Properties : Preliminary data indicate that it could inhibit cancer cell proliferation, although further studies are required to confirm this effect.

Case Studies and Experimental Data

  • IL-17 Modulation : In a study focusing on fused imidazole derivatives, this compound was evaluated for its ability to modulate IL-17 activity. Results showed promising anti-inflammatory effects, suggesting potential use in treating autoimmune conditions .
  • Cytotoxicity Assays : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, the compound exhibited significant growth inhibition in breast cancer cells, indicating its potential as a chemotherapeutic agent.
  • Pharmacokinetics : Research into the pharmacokinetic properties of this compound revealed moderate absorption and bioavailability, which are critical for its therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates IL-17 signaling
AntitumorInhibits proliferation in cancer cell lines
Enzymatic inhibitionAffects metabolic enzymes
Gene expression modulationAlters expression profiles related to inflammation

特性

IUPAC Name

2-bromo-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLFOYLOXZNGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433965-43-5
Record name 2-bromo-N,N-dimethylpyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In DMF (20 mL) was dissolved 2-bromonicotinic acid (2.00 g, 9.90 mmol). To this were added triethylamine (4.14 mL, 29.7 mmol), dimethylamine (2 mol/L solution in THF, 9.90 mL, 19.8 mmol), 1-hydroxybenzotriazole monohydrate (2.27 g, 14.85 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.85 g, 14.85 mmol), and the mixture was stirred at room temperature for 12 hours. A saturated aqueous ammonium chloride solution was added to the mixture and extraction with ethyl acetate was performed. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The solvent was evaporated from the filtrate under-reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to give compound DA1 (1.40 g, 60% yield).
Quantity
4.14 mL
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。